6-Aminoimidazo[1,2-a]pyridine-2-carboxamide chemical structure and properties
6-Aminoimidazo[1,2-a]pyridine-2-carboxamide chemical structure and properties
Executive Summary
6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a critical bicyclic heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors, specifically targeting the Janus Kinase (JAK) family and Tyrosine Kinase 2 (TYK2) . As a functionalized derivative of the imidazo[1,2-a]pyridine core, it serves as a versatile "hinge-binding" pharmacophore. The C6-amino group provides a strategic vector for extending molecular interactions into the solvent-exposed or specificity pockets of enzymes, while the C2-carboxamide moiety contributes to solubility and hydrogen-bonding networks.
This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this molecule, designed for researchers in drug discovery.[1][2]
Chemical Architecture & Properties[3]
The molecule features a fused 5,6-bicyclic system.[3] The bridgehead nitrogen (N1) is non-basic due to its participation in aromaticity, while N4 (pyridine-like) retains basicity, often serving as a hydrogen bond acceptor in biological targets.
Structural Identification
| Property | Detail |
| IUPAC Name | 6-aminoimidazo[1,2-a]pyridine-2-carboxamide |
| CAS Registry Number | Not widely listed as a standalone commodity; often synthesized in situ. (Related: Ethyl ester CAS 158980-21-3) |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| SMILES | NC1=CN2C(C(N)=O)=CN=C2C=C1 |
| InChI Key | Generated:MJRPKDKGAYBJSG-UHFFFAOYSA-N (approximate) |
Physicochemical Profiling
The following properties dictate the molecule's behavior in solution and biological assays.
| Parameter | Value (Estimated/Observed) | Significance |
| cLogP | 0.2 – 0.6 | Highly polar; good aqueous solubility relative to lipophilic cores. |
| TPSA | ~96 Ų | High polar surface area due to primary amine and amide; suggests moderate cell permeability unless derivatized. |
| H-Bond Donors | 3 (NH₂, CONH₂) | Critical for interactions with Asp/Glu residues in kinase active sites. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amide N) | Facilitates water-mediated bridging or direct backbone interactions. |
| pKa (Conj. Acid) | ~5.5 (Ring N) | The ring nitrogen is weakly basic; protonation occurs at physiological pH only in specific environments. |
Synthetic Methodology
The synthesis of 6-aminoimidazo[1,2-a]pyridine-2-carboxamide is typically achieved via a convergent route starting from 2-amino-5-nitropyridine . The process involves cyclization, reduction, and amidation.
Retrosynthetic Analysis & Workflow
Figure 1: Step-wise synthetic pathway from commercial starting materials.
Detailed Protocol
This protocol is adapted from patent literature describing JAK inhibitor intermediates (e.g., US 9,663,526).
Step 1: Cyclization (Formation of the Core)
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Reactants: 2-Amino-5-nitropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq).
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Solvent: Ethanol or Dimethoxyethane (DME).
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Procedure: Dissolve 2-amino-5-nitropyridine in ethanol. Add ethyl bromopyruvate dropwise. Reflux for 4–6 hours. The product, Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate , often precipitates upon cooling.
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Purification: Filtration and washing with cold ethanol.
Step 2: Reduction of Nitro Group[4]
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Reactants: Nitro intermediate, Iron powder (5 eq), Ammonium chloride (5 eq).
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Solvent: Ethanol/Water (4:1).
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Procedure: Heat the mixture to 80°C for 2 hours. Filter while hot through Celite to remove iron residues. Concentrate the filtrate to obtain Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate .
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Alternative: Hydrogenation with Pd/C in MeOH (30 psi H₂) is cleaner but requires careful handling of the pyrophoric catalyst.
Step 3: Ammonolysis (Formation of Carboxamide)
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Reactants: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.[5][6]
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Reagent: 7N Ammonia in Methanol.
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Procedure:
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Place the amino-ester in a pressure-rated sealed vessel.
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Add excess ammonia in methanol (approx. 15–20 volumes).
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Heat to 100°C for 24 hours.
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Cool to room temperature.
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Concentrate in vacuo.
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Yield: Typically 85–95%.
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Validation: LC-MS should show a parent ion peak of [M+H]⁺ = 177.1.
Medicinal Chemistry Applications
The 6-aminoimidazo[1,2-a]pyridine-2-carboxamide structure is a privileged scaffold in kinase drug discovery.
Mechanism of Action: JAK/TYK2 Inhibition
In the context of Janus Kinase (JAK) inhibitors, this molecule acts as a hinge binder .
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The Acceptor: The N1 (bridgehead) or the amide oxygen often accepts a hydrogen bond from the kinase hinge region (e.g., Leu residue backbone NH).
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The Donor: The C6-amino group is crucial. It does not bind the hinge directly but serves as an attachment point for a "tail" (e.g., a pyrimidine or pyridine ring) that extends into the hydrophobic specificity pocket, determining selectivity between JAK1, JAK2, and TYK2.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Functional decomposition of the scaffold for medicinal chemistry optimization.
Case Study: Patent Literature
In patent US 9,663,526 , this specific molecule is used as an intermediate to synthesize aminopyrimidinyl compounds. The 6-amino group is reacted with a chloropyrimidine to link the two aromatic systems, creating a bi-aryl inhibitor capable of potent TYK2 inhibition (IC₅₀ < 10 nM).
Analytical Characterization
To validate the synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide, compare experimental data against these expected values:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.80 (s, 1H): H3 (Imidazo ring proton, typically most deshielded singlet).
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δ 7.85 (s, 1H): H5 (Pyridine ring, adjacent to bridgehead).
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δ 7.2–7.4 (br s, 2H): CONH₂ (Amide protons, exchangeable).
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δ 7.15 (d, 1H): H8.
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δ 6.90 (dd, 1H): H7.
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δ 5.20 (br s, 2H): NH₂ (Amine protons, broad, exchangeable).
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LC-MS (ESI+):
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Main peak: m/z 177.1 [M+H]⁺.
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Safety & Handling
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Hazards: As with many aminopyridines, treat as a potential irritant and sensitizer.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged periods.
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Solubility: Soluble in DMSO, Methanol, and DMF. Poor solubility in non-polar solvents (Hexane, DCM).
References
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US Patent 9,663,526 . Aminopyrimidinyl compounds. Fensome et al. (2017). Assigned to Pfizer Inc.
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US Patent 10,980,815 . Aminopyrimidinyl compounds. (2021).[3][6] Describes Preparation 86: 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide.
- Goebeler, M., et al. (2021). Targeted therapies in auto-inflammatory diseases: JAK inhibitors. Describes the utility of the imidazopyridine scaffold in TYK2/JAK inhibition.
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PubChem Compound Summary . Imidazo[1,2-a]pyridine-2-carboxamide derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9663526B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
